molecular formula C11H15ClFN B1413128 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1956386-62-1

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1413128
CAS No.: 1956386-62-1
M. Wt: 215.69 g/mol
InChI Key: XOGUNIKGBDMCSP-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H14FN•HCl It is a fluorinated derivative of tetrahydronaphthalene, which is a bicyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the naphthalene ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reduction: Reduction of the naphthalene ring to form tetrahydronaphthalene. This step often involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Amination: Introduction of the amine group. This can be done through nucleophilic substitution reactions using amine precursors.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted naphthalenes with different functional groups.

Scientific Research Applications

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different chemical properties.

    5-Fluoro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, providing insights into the role of the amine functionality.

    7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the fluorine atom, allowing for comparison of fluorine’s effects.

Uniqueness

5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13;/h5-6,11H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGUNIKGBDMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Reactant of Route 6
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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